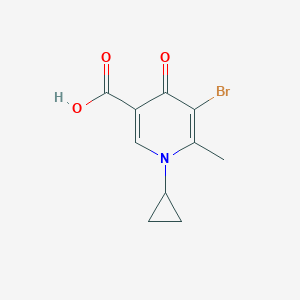

5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the various substituents, and the formation of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, would contribute to the compound’s stability. The electronegative nitrogen in the ring can participate in resonance, further stabilizing the molecule .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and reduction reactions. The bromo group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .Scientific Research Applications

Radical Cyclizations in Organic Synthesis

Radical cyclizations are a pivotal strategy in organic synthesis, allowing for the construction of carbo- and heterocyclic compounds, including natural products and therapeutically important materials. The regiochemistry of these cyclizations can be influenced by factors such as reaction temperature and the nature of the radical precursors' conformations. Specifically, the temperature-dependent preference between 4-exo-trig and 5-endo-trig cyclizations demonstrates the tunability of these reactions for synthesizing complex molecular architectures. Moreover, the introduction of specific functional groups can further control the cyclization pathway, showcasing the utility of radical cyclizations in synthesizing compounds with significant therapeutic potential (Ishibashi & Tamura, 2004).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid, have shown to be inhibitory to microbes at concentrations below desired yield and titer in fermentative production processes. Understanding the impact of these acids on microbial cell membranes and internal pH is crucial for developing metabolic engineering strategies to enhance microbial robustness against such inhibitors. This insight is fundamental in optimizing the production of biorenewable chemicals and fuels, highlighting the importance of carboxylic acids in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Antioxidant and Pharmacological Effects of Phenolic Acids

Phenolic acids, including derivatives of 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid, possess a range of biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic acid, has demonstrated diverse therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities among others. These properties suggest that modifications to the carboxylic acid structure, like those in 5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid, could yield compounds with significant health benefits and therapeutic applications (Naveed et al., 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-5-8(11)9(13)7(10(14)15)4-12(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTMMQOZSYPHIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1C2CC2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2698194.png)

![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2698198.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2698199.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2698200.png)

![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2698210.png)